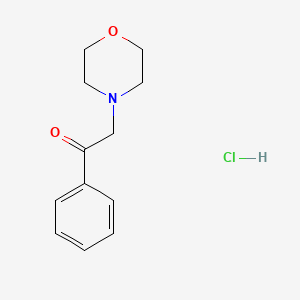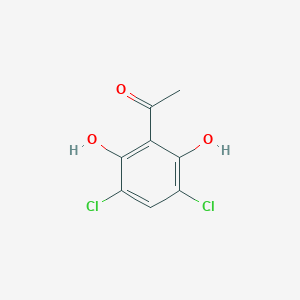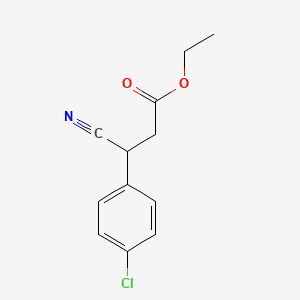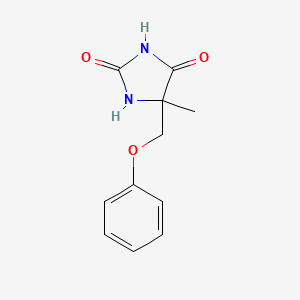
3,18-Dioxa-6,9,12,15-tetrathiaicosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,18-Dioxa-6,9,12,15-tetrathiaicosane is an organic compound with the molecular formula C14H30O2S4 It is characterized by the presence of multiple sulfur and oxygen atoms within its structure, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,18-Dioxa-6,9,12,15-tetrathiaicosane typically involves multi-step organic reactions. One common method includes the reaction of diols with thiols under controlled conditions to form the desired compound. The reaction conditions often require the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the sulfur-oxygen bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,18-Dioxa-6,9,12,15-tetrathiaicosane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can regenerate the original thiol groups.
Scientific Research Applications
3,18-Dioxa-6,9,12,15-tetrathiaicosane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme mechanisms and protein interactions.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in targeting diseases that involve sulfur-containing biomolecules.
Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism by which 3,18-Dioxa-6,9,12,15-tetrathiaicosane exerts its effects involves its ability to form stable complexes with various molecular targets. The sulfur and oxygen atoms in the compound can interact with metal ions, proteins, and other biomolecules, influencing their function and activity. These interactions can modulate biochemical pathways and cellular processes, making the compound a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
3,6,9,12-Tetraoxa-15,18-dithiaicosane: This compound has a similar structure but with fewer sulfur atoms.
3,6,9,12,15-Pentaoxaicosane: Contains more oxygen atoms and no sulfur atoms.
3,18-Dioxa-6,9,12,15-tetrathiahexacosane: A longer chain analog with similar functional groups.
Uniqueness
3,18-Dioxa-6,9,12,15-tetrathiaicosane is unique due to its specific arrangement of sulfur and oxygen atoms, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of sulfur-containing compounds or in studies of sulfur biochemistry.
Properties
CAS No. |
401940-25-8 |
|---|---|
Molecular Formula |
C14H30O2S4 |
Molecular Weight |
358.7 g/mol |
IUPAC Name |
1-ethoxy-2-[2-[2-[2-(2-ethoxyethylsulfanyl)ethylsulfanyl]ethylsulfanyl]ethylsulfanyl]ethane |
InChI |
InChI=1S/C14H30O2S4/c1-3-15-5-7-17-9-11-19-13-14-20-12-10-18-8-6-16-4-2/h3-14H2,1-2H3 |
InChI Key |
ADIDAURWIVHDMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCSCCSCCSCCSCCOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12006352.png)







![1,3-Dimethyl-8-[(3-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12006416.png)




![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2,2,2-trifluoro-acetamide](/img/structure/B12006443.png)
